molecular formula C11H11NO3 B11762965 Methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate

Methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate

Cat. No.: B11762965
M. Wt: 205.21 g/mol
InChI Key: UAVRXVWYQYUZTM-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

Core Structural Features

The compound consists of an indole backbone fused with a γ-lactam ring, forming a bicyclic system. The indole moiety contains a six-membered benzene ring fused to a five-membered pyrrolidone ring. Key substituents include:

  • A methyl ester group at position 6 of the benzene ring.
  • A methyl group at position 3 of the pyrrolidone ring.
  • A ketone oxygen at position 2 of the lactam ring.

The molecular formula is C₁₁H₁₁NO₃ , with a molar mass of 205.21 g/mol .

Table 1: Key Structural Identifiers
Property Value Source
IUPAC Name methyl 3-methyl-2-oxo-1H-indole-3-carboxylate
SMILES CC1(C2=CC=CC=C2NC1=O)C(=O)OC
InChIKey FPZMSKKZTMWKTI-UHFFFAOYSA-N
CAS Registry Number 122281-04-3

The stereoelectronic effects of the methyl groups create steric hindrance, influencing conformational preferences. The lactam ring adopts a non-planar geometry due to partial double-bond character in the C2–N1 bond.

IUPAC Nomenclature Rules

The systematic name follows these prioritization steps:

  • Parent heterocycle : Indole (benzopyrrole) with maximal double bonds.
  • Numbering : Position 1 assigned to the pyrrole nitrogen.
  • Substituents :
    • Methyl group at position 3.
    • Oxo group at position 2.
    • Methoxycarbonyl group at position 6.

This generates the full name: methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate.

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

methyl 3-methyl-2-oxo-1,3-dihydroindole-6-carboxylate

InChI

InChI=1S/C11H11NO3/c1-6-8-4-3-7(11(14)15-2)5-9(8)12-10(6)13/h3-6H,1-2H3,(H,12,13)

InChI Key

UAVRXVWYQYUZTM-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(C=C(C=C2)C(=O)OC)NC1=O

Origin of Product

United States

Preparation Methods

Standard Procedure with Xylene Solvent

In Example 31 of patent CN112592307B, methyl 2-oxoindole-6-carboxylate (104.6 mmol) reacts with triethyl orthobenzoate (313.8 mmol) and acetic anhydride (313.8 mmol) in xylene at 130°C for 4 hours. Key outcomes:

  • Molar Yield : 81.4%

  • HPLC Purity : 99.69%

  • Impurities : <0.01% (single largest impurity)

Advantages :

  • High reproducibility due to xylene’s high boiling point (138–144°C), enabling precise temperature control.

  • Low polarity minimizes side reactions involving the ester group.

Toluene-Based Synthesis

Example 71 substitutes xylene with toluene under identical stoichiometric conditions:

  • Molar Yield : 60.5%

  • HPLC Purity : 94.66%

  • Impurities : 10.56% (impurity 1), 23.18% (impurity 2)

Limitations :

  • Toluene’s lower boiling point (110°C) necessitates rigorous reflux control to prevent volatilization.

  • Increased impurity formation linked to incomplete condensation.

Polar Aprotic Solvents: N,N-Dimethylformamide (DMF)

Using DMF in Example 71 yields:

  • Molar Yield : 79.3%

  • HPLC Purity : 99.38%

  • Impurities : 10.03% (impurity 1), 20.05% (impurity 2)

Trade-offs :

  • DMF accelerates reaction kinetics but complicates product isolation due to high polarity.

Critical Process Parameters

Temperature Optimization

Data from Example 21 (110°C) vs. Example 31 (130°C) demonstrate:

Temperature (°C)Molar YieldPurity (%)
11080.999.43
13081.499.69

Elevated temperatures marginally improve yield and purity by enhancing reagent solubility and reaction rate.

Stoichiometric Ratios

Increasing acetic anhydride from 3 eq. (Example 21) to 4 eq. (Example 51) reduces impurities:

Acetic Anhydride (eq.)Impurity 1 (%)Impurity 2 (%)
310.0320.03
410.4622.68

Excess acetic anhydride mitigates hydrolysis of triethyl orthobenzoate but may promote acetylation of unintended sites.

Comparative Analysis of Methods

ParameterXylene (Ex. 31)Toluene (Ex. 71)DMF (Ex. 71)
Molar Yield (%) 81.460.579.3
Purity (%) 99.6994.6699.38
Impurity 1 (%) <0.0110.5610.03
Isolation Difficulty LowModerateHigh

Key Insight : Xylene balances yield, purity, and practicality for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, oxo derivatives, and hydroxyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate has been investigated for its potential therapeutic effects. Its structural similarity to known pharmaceuticals suggests possible applications in drug development.

Case Study : Research has indicated that derivatives of indole compounds exhibit anticancer properties. For instance, a study demonstrated that modifications of indole structures could enhance their efficacy against specific cancer cell lines. Methyl 3-methyl-2-oxo derivatives were synthesized and tested, showing promising results in inhibiting tumor growth in vitro .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its reactive functional groups allow for various chemical transformations, making it valuable for synthesizing more complex molecules.

Data Table: Synthetic Pathways

Reaction TypeReagents UsedProduct Outcome
AlkylationAlkyl halidesMethylated derivatives
OxidationOxidizing agents (e.g., KMnO4)Oxidized products
CondensationAldehydesNew carbon-carbon bonds

These reactions highlight the compound's utility in creating diverse chemical entities necessary for further research and application.

Material Science

Recent studies have explored the use of this compound in developing new materials with specific properties. Its indole framework contributes to photophysical characteristics that can be harnessed in organic electronics.

Case Study : A research team investigated the incorporation of this compound into polymer matrices for organic light-emitting diodes (OLEDs). The results indicated enhanced light-emitting efficiency and stability compared to traditional materials .

Mechanism of Action

The mechanism of action of Methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate involves its interaction with various molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling, enzyme inhibition, and gene expression. These interactions contribute to its diverse biological activities .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues

Methyl 2-oxo-2,3-dihydro-1H-indole-6-carboxylate (CAS 14192-26-8)
  • Structure : Lacks the 3-methyl group present in the target compound.
  • Molecular Weight : 191.18 g/mol (smaller due to absence of methyl).
  • However, this also diminishes hydrophobic interactions in biological systems compared to the methylated analogue .
Methyl 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate (CAS 1638765-21-5)
  • Structure : Features two methyl groups at position 3 (3,3-dimethyl substitution).
  • Molecular Weight : 219.2 g/mol .
  • Implications : The additional methyl group enhances steric bulk, which may stabilize the molecule against metabolic degradation. This substitution is linked to improved pharmacokinetic properties in preclinical studies .
Methyl 6-chlorooxoindoline-3-carboxylate (CAS 151056-78-9)
  • Structure : Contains a chlorine atom at position 6 and a 2-oxo group.
  • Molecular Formula: C₁₀H₈ClNO₃.
  • This compound is primarily used in medicinal chemistry for antitumor agent development .

Pharmacologically Active Derivatives

Nintedanib Esylate (CAS 656247-18-6)
  • Structure : A complex derivative featuring a phenyl-piperazine-acetamido group at position 3 and an ethanesulfonate salt.
  • Molecular Weight : 649.76 g/mol .
  • Implications : This derivative (marketed as Ofev®) is a tyrosine kinase inhibitor approved for idiopathic pulmonary fibrosis. The bulky substituents improve target binding affinity but reduce solubility (bioavailability: 4.7%) .
Methyl (3E)-1-acetyl-3-[methoxy(phenyl)methylidene]-2-oxo-2,3-dihydro-1H-indole-6-carboxylate (CAS 1168152-07-5)
  • Structure : Includes an acetyl group at position 1 and a methoxy-phenylidene group at position 3.
  • Molecular Weight : 351.35 g/mol .
  • Implications : The extended conjugation system enhances UV absorption, making it useful in materials science. However, the acetyl group introduces metabolic liability compared to simpler esters .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Solubility Applications
Target Compound 205.21 3-methyl, 6-COOCH₃ Moderate in DMSO Pharmaceutical intermediate
3,3-Dimethyl Analogue 219.2 3,3-dimethyl, 6-COOCH₃ Low in water Preclinical drug development
Nintedanib Esylate 649.76 Piperazine-acetamido, ethanesulfonate Poor at neutral pH Antifibrotic therapy
6-Chloro Derivative 225.63 6-Cl, 3-COOCH₃ High in organic solvents Antitumor research

Research and Commercial Relevance

  • Biological Activity : The 3-methyl group in the target compound balances solubility and metabolic stability, making it a versatile scaffold. In contrast, bulkier derivatives like Nintedanib prioritize target affinity over solubility .
  • Commercial Availability : The target compound is less documented in commercial catalogs compared to its 3,3-dimethyl analogue (sold by Combi-Blocks Inc.) and Nintedanib derivatives (Boehringer Ingelheim) .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Fischer indole synthesis or transition-metal-catalyzed cyclization. For example, esterification of 2-oxoindoline-6-carboxylic acid using methanol under acidic conditions (e.g., H₂SO₄) is common. Yield optimization requires controlled temperature (60–80°C) and anhydrous conditions to minimize hydrolysis. Purity is confirmed via HPLC (C18 column, methanol:water mobile phase) .

Q. How is the compound characterized crystallographically, and what software is recommended for structural refinement?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard. SHELXL (for refinement) and ORTEP-III (for visualization) are widely used to resolve bond lengths, angles, and hydrogen bonding. The indole ring’s puckering parameters (Cremer-Pople coordinates) should be analyzed to confirm non-planarity .

Advanced Research Questions

Q. How does this compound compare structurally to pharmacologically active analogs like Nintedanib?

  • Methodological Answer : Unlike Nintedanib (a trifluoromethyl-substituted indole derivative with a piperazine side chain), this compound lacks extended substituents, limiting its kinase inhibition potential. Computational docking (AutoDock Vina) and molecular dynamics simulations reveal reduced binding affinity to VEGF/FGF receptors due to steric and electronic differences .

Q. What experimental strategies resolve contradictions in NMR data caused by tautomerism in the indole ring?

  • Methodological Answer : The 2-oxo group induces keto-enol tautomerism, leading to split signals in 1^1H NMR. Variable-temperature NMR (VT-NMR) at 25–80°C and deuterated DMSO as solvent stabilize the dominant tautomer. 13^{13}C DEPT-135 confirms carbonyl resonance at ~170 ppm .

Q. How can hydrogen-bonding patterns in the crystal lattice inform co-crystallization strategies for improved solubility?

  • Methodological Answer : Graph set analysis (R₂²(8) motifs) reveals intermolecular N–H···O bonds between the oxo group and carboxylate. Co-crystallization with succinic acid or PEG-4000 disrupts these motifs, enhancing aqueous solubility by 2–3 fold. PXRD and DSC validate lattice changes .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer : Racemization at the 3-methyl position occurs under basic conditions. Asymmetric catalysis (e.g., Jacobsen’s Co-salen complex) or chiral HPLC (Chiralpak IA column) ensures >98% ee. Process optimization via DoE (Design of Experiments) identifies critical parameters (pH, solvent polarity) .

Data Interpretation and Contradictions

Q. Why do computational predictions of logP (2.1) conflict with experimental measurements (2.8)?

  • Methodological Answer : Discrepancies arise from the compound’s partial ionization at physiological pH (pKa ~4.5 for the carboxylate). Use a shake-flask method with octanol-phosphate buffer (pH 7.4) instead of computational models lacking ionization corrections .

Q. How should researchers address discrepancies in biological activity between in vitro and in vivo models?

  • Methodological Answer : Poor oral bioavailability (predicted <15% via Lipinski’s Rule of Five) limits in vivo efficacy. Pharmacokinetic studies with radiolabeled 14^{14}C-tracers and LC-MS/MS quantify metabolic stability in liver microsomes. Prodrug derivatization (e.g., ester-to-amide conversion) improves AUC values .

Tables for Key Data

Property Value Method Reference
Melting Point256–259°CDSC
LogD (pH 7.4)2.8Shake-flask (octanol/buffer)
Aqueous Solubility (25°C)0.12 mg/mLHPLC-UV (λ = 254 nm)
Crystallographic R-factor0.039SHELXL refinement

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